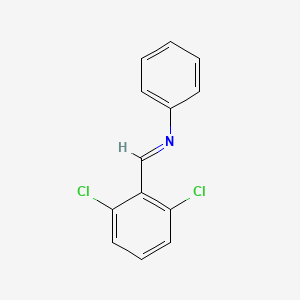

N-(2,6-Dichlorobenzylidene)aniline

Description

N-(2,6-Dichlorobenzylidene)aniline is a Schiff base formed by the condensation of 2,6-dichlorobenzaldehyde with aniline. It exhibits an E-conformation about the C–N bond, as confirmed by X-ray crystallography (space group P1), with a dihedral angle of 69.4° between its two aromatic rings . Intramolecular hydrogen bonding (N1–N2 distance: 2.708 Å) stabilizes its planar geometry . The compound is synthesized in high yields (e.g., 83% in ethanol with piperidine catalysis) and serves as a precursor for derivatives with applications in materials science and antifungal agents .

Properties

CAS No. |

33629-92-4 |

|---|---|

Molecular Formula |

C13H9Cl2N |

Molecular Weight |

250.12 g/mol |

IUPAC Name |

1-(2,6-dichlorophenyl)-N-phenylmethanimine |

InChI |

InChI=1S/C13H9Cl2N/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h1-9H |

InChI Key |

RSMDSQMJKAEWPT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=CC2=C(C=CC=C2Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C(C=CC=C2Cl)Cl |

Synonyms |

N-(2,6-dichlorobenzylidene)aniline N26DCBDA |

Origin of Product |

United States |

Comparison with Similar Compounds

Bis-Derivatives and Dimeric Forms

NE,N'E-4,4'-Sulfonylbis(N-(2,6-dichlorobenzylidene)aniline) (C₂₆H₁₄Cl₂N₂O₂S) is a dimeric analogue with a melting point of 211–214°C and molecular weight of 631.18 g/mol. Compared to the monomeric N-(2,6-dichlorobenzylidene)aniline (m.p. ~151–153°C for hydrazide derivatives), its higher melting point reflects increased molecular rigidity due to the sulfonyl bridge. Elemental analysis (C: 49.32% found vs. 49.47% calcd) aligns closely with theoretical values, indicating purity .

Hydrazide Derivatives

2-(4-Isobutylphenyl)propionic acid (2,6-dichlorobenzylidene)hydrazide (C₁₈H₁₇Cl₂N₂O) exhibits a lower melting point (151–153°C) and a racemic mixture (60:40), contrasting with the enantiomerically pure parent compound. The IR spectrum shows a -CH=N- stretch at 1605 cm⁻¹ and C-Cl absorption at 776 cm⁻¹, confirming the benzylidene moiety .

Heterocyclic Derivatives

Thiazolo-pyrimidine derivatives like (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (C₂₀H₁₀N₄O₃S) demonstrate higher thermal stability (m.p. 243–246°C) due to fused heterocyclic rings. The CN group (IR: 2219 cm⁻¹) and furan substituents contribute to electronic delocalization, differing from the simpler electronic structure of N-(2,6-dichlorobenzylidene)aniline .

Thermal Behavior and Phase Transitions

2,6-Dichlorobenzylidine-4-fluoro-3-nitroaniline (DFNA) shares structural similarity but displays dual mechanical properties : elastic bending below 138°C and thermosalient phase transition at 138°C. The β-phase (post-transition) shows a 1.5% expansion in the b-axis (21.98 Å → 22.30 Å), driven by anisotropic π···π and dipolar interactions. In contrast, N-(2,6-dichlorobenzylidene)aniline lacks such phase transitions, highlighting the role of nitro/fluoro substituents in modulating thermal responses .

Antifungal Activity

N-(2,6-Dichlorobenzylidene)aniline derivatives exhibit species-specific antifungal activity :

- 3-Chloro-N-(2,6-dichlorobenzylidene)-4-fluoroaniline shows efficacy against Sclerotium rolfsii.

- 2,4,5-Trichloro-N-(2,4-dichlorobenzylidene)aniline is potent against Rhizoctonia solani.

The position of chlorine substituents (2,6 vs. 2,4) critically influences bioactivity, with 2,6-dichloro derivatives favoring interactions with fungal targets .

Nonlinear Optical (NLO) Properties

N-(3,5-Dichlorobenzylidene)-4-nitroaniline (Compound B) exhibits hyperpolarizability 3× higher than N-(3,5-dichlorobenzylidene)aniline (Compound A) due to the nitro group’s electron-withdrawing effect. Both compounds are transparent above 400 nm, but substitution patterns (3,5- vs. 2,6-dichloro) alter charge-transfer dynamics and NLO responses .

Data Tables

Table 1: Physical Properties of Selected Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.